1-Bromo-4-(difluoromethoxy)-2-methoxybenzene
Overview
Description
1-Bromo-4-(difluoromethoxy)-2-methoxybenzene is an organic compound with the molecular formula C8H8BrF2O2. This compound is characterized by the presence of a bromine atom, a difluoromethoxy group, and a methoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 1-Bromo-4-(difluoromethoxy)-2-methoxybenzene typically involves the bromination of 4-(difluoromethoxy)-2-methoxybenzene. The reaction is carried out using bromine or a bromine source in the presence of a catalyst. The reaction conditions may vary, but common methods include:
Bromination using N-bromosuccinimide (NBS): This method involves the use of NBS as a bromine source in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Direct bromination: This method involves the use of bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3).
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-4-(difluoromethoxy)-2-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Cross-coupling reactions: The compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. These reactions typically use palladium catalysts and bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Oxidation and reduction reactions: The methoxy and difluoromethoxy groups can undergo oxidation or reduction under specific conditions, leading to the formation of various products.
Scientific Research Applications
1-Bromo-4-(difluoromethoxy)-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structural features are often found in drug molecules, making it a useful precursor in medicinal chemistry.
Materials science: It is used in the development of new materials with specific properties, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(difluoromethoxy)-2-methoxybenzene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In cross-coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
1-Bromo-4-(difluoromethoxy)-2-methoxybenzene can be compared with other similar compounds such as:
1-Bromo-4-(difluoromethoxy)benzene: This compound lacks the methoxy group at the 2-position, making it less versatile in certain reactions.
1-Bromo-4-(trifluoromethoxy)benzene: The presence of a trifluoromethoxy group instead of a difluoromethoxy group can lead to different reactivity and properties.
1-Bromo-2,4-dimethoxybenzene: This compound has two methoxy groups, which can influence its reactivity and applications.
The unique combination of bromine, difluoromethoxy, and methoxy groups in this compound makes it a valuable compound in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
1-bromo-4-(difluoromethoxy)-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O2/c1-12-7-4-5(13-8(10)11)2-3-6(7)9/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUZODUHXYIKJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261679-30-4 | |
Record name | 1-bromo-4-(difluoromethoxy)-2-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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